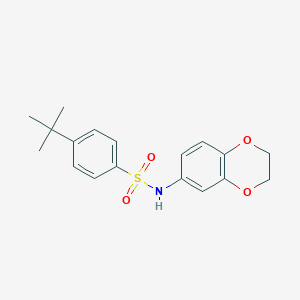
4-tert-butyl-N-(2,3-dihydro-1,4-benzodioxin-6-yl)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “4-tert-butyl-N-(2,3-dihydro-1,4-benzodioxin-6-yl)benzenesulfonamide” is a sulfonamide derivative. Sulfonamides are a group of compounds characterized by a sulfonamide functional group (-S(=O)2-N-). They are famously known for their use in antimicrobial drugs .
Synthesis Analysis
The synthesis of such a compound would likely involve the reaction of the appropriate benzenesulfonyl chloride with 2,3-dihydro-1,4-benzodioxin-6-amine. The tert-butyl group could be introduced through a substitution reaction .Molecular Structure Analysis
The compound contains a benzodioxin ring, which is a type of oxygen-containing heterocycle. It also has a sulfonamide group attached to a benzene ring, which is substituted with a tert-butyl group .Chemical Reactions Analysis
As a sulfonamide, this compound might participate in reactions typical for this class of compounds, such as hydrolysis or substitution reactions. The benzodioxin ring could potentially undergo electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Sulfonamides are generally solid at room temperature, and their solubility in water can vary .Wissenschaftliche Forschungsanwendungen
Antibacterial and Enzyme Inhibition Potential
Research has explored the synthesis of N-substituted (2,3-dihydro-1,4-benzodioxin-6-yl)benzenesulfonamide derivatives, highlighting their antibacterial properties and moderate enzyme inhibitory activities. These derivatives have been synthesized through reactions involving 2,3-dihydro-1,4-benzodioxin-6-amine and benzenesulfonyl chloride, followed by further substitution to achieve various N-substituted forms. Spectral techniques such as IR, 1H NMR, and EIMS confirmed the structures of the synthesized derivatives, which were then screened for their antibacterial potential and inhibitory activity against the lipoxygenase enzyme (Abbasi et al., 2017).
Biofilm Inhibition and Cytotoxicity
Another study focused on the synthesis of new N-alkyl/aralkyl-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-nitrobenzenesulfonamides, examining their ability to inhibit bacterial biofilms and their cytotoxic effects. The research involved reacting 1,4-benzodioxane-6-amine with 4-nitrobenzenesulfonyl chloride, followed by reactions with alkyl/aralkyl halides. The synthesized compounds demonstrated suitable inhibitory action against biofilms formed by Escherichia coli and Bacillus subtilis, with only mild cytotoxicity observed (Abbasi et al., 2020).
Therapeutic Applications for Chronic Diseases
Research into N-(alkyl/aralkyl)-N-(2,3-dihydro-1,4-benzodioxan-6-yl)-4-chlorobenzenesulfonamides revealed their potential as therapeutic agents for Alzheimer's disease and Type-2 Diabetes. This study synthesized a series of these compounds and evaluated their enzyme inhibition efficacy, finding moderate inhibitory potential against acetylcholinesterase and α-glucosidase, suggesting their applicability in managing these chronic conditions (Abbasi et al., 2019).
Insecticidal Activity
A different avenue of research has been the exploration of benzoheterocyclic analogues of N'-benzoyl-N-(tert-butyl)benzohydrazide, including those with a 2,3-dihydro-1,4-benzodioxine moiety, for their insecticidal activities. These studies have produced compounds showing high insecticidal activities, potentially offering new avenues for pest control strategies (Sawada et al., 2003).
Safety And Hazards
Zukünftige Richtungen
The study of sulfonamides and their derivatives continues to be an active area of research, particularly in the development of new antimicrobial agents. This compound, with its combination of a sulfonamide group and a benzodioxin ring, could potentially have interesting biological activity worth exploring .
Eigenschaften
IUPAC Name |
4-tert-butyl-N-(2,3-dihydro-1,4-benzodioxin-6-yl)benzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO4S/c1-18(2,3)13-4-7-15(8-5-13)24(20,21)19-14-6-9-16-17(12-14)23-11-10-22-16/h4-9,12,19H,10-11H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGUZUYMSTWKISE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)OCCO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-tert-butyl-N-(2,3-dihydro-1,4-benzodioxin-6-yl)benzenesulfonamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl 4-methyl-2-[2-(3-phenoxybenzylidene)hydrazino]-1,3-thiazole-5-carboxylate](/img/structure/B380627.png)
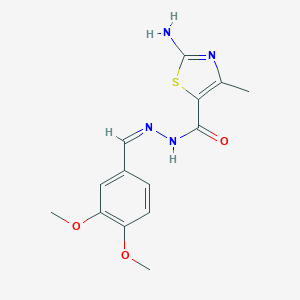
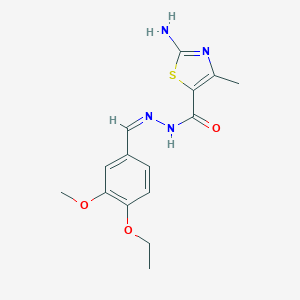

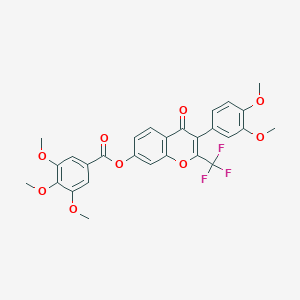
![3-(3,4-dimethoxyphenyl)-8-[(2-ethylpiperidin-1-yl)methyl]-7-hydroxy-2-(trifluoromethyl)-4H-chromen-4-one](/img/structure/B380642.png)
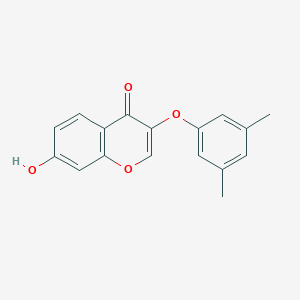
![Ethyl 4-methyl-2-[2-(3-methylbenzylidene)hydrazino]-1,3-thiazole-5-carboxylate](/img/structure/B380646.png)
![Ethyl 4-{[4-(methoxycarbonyl)phenyl]amino}quinoline-3-carboxylate](/img/structure/B380647.png)
![Ethyl 2-{[(4-nitrophenoxy)acetyl]amino}-5-phenylthiophene-3-carboxylate](/img/structure/B380648.png)
![Ethyl 2-[[2-[(5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)sulfanyl]acetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B380650.png)
![2-[(5-methyl[1,2,4]triazolo[4,3-a]quinolin-1-yl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B380651.png)
![2-amino-N'-{4-[(2,4-dichlorobenzyl)oxy]-3-methoxybenzylidene}-4-methyl-1,3-thiazole-5-carbohydrazide](/img/structure/B380652.png)
![2-((3-allyl-4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)-N-cyclohexylacetamide](/img/structure/B380654.png)